molecular formula C20H18BrN3O4S2 B6502025 2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 893789-34-9

2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B6502025
CAS No.: 893789-34-9
M. Wt: 508.4 g/mol
InChI Key: SMQXJKSSWMGFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule featuring a pyrimidinone core substituted with a 4-bromobenzenesulfonyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further functionalized with a 2,3-dimethylphenyl group, which may enhance lipophilicity and influence binding interactions. The presence of bromine and sulfonyl groups could improve pharmacokinetic properties, such as metabolic stability and solubility, compared to simpler analogs .

Properties

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O4S2/c1-12-4-3-5-16(13(12)2)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)15-8-6-14(21)7-9-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQXJKSSWMGFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrimidine ring substituted with a sulfonyl group and an acetamide moiety. The presence of the bromobenzenesulfonyl group is significant for its biological activity.

Property Details
Molecular Formula C17H18BrN3O3S
Molecular Weight 404.31 g/mol
IUPAC Name This compound

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing pyrimidine rings have been shown to inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action :
    • The proposed mechanism involves the compound's ability to bind to DNA, disrupting normal cellular processes such as replication and transcription. This binding often occurs in the minor groove of DNA, potentially inhibiting DNA-dependent enzymes .
    • Compounds similar to this one have demonstrated cytotoxic effects in both 2D and 3D cell culture systems, with varying efficacy across different cancer cell lines.
  • Case Studies :
    • In vitro studies on lung cancer cell lines (A549, HCC827, NCI-H358) showed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent antitumor properties . For example:
      • Compound A: IC50 = 6.26 μM (HCC827)
      • Compound B: IC50 = 16.00 μM (NCI-H358)

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Testing Methods :
    • Antimicrobial activity was evaluated using broth microdilution methods following CLSI guidelines.
    • Compounds were tested against Escherichia coli and Staphylococcus aureus, among others.
  • Findings :
    • Certain derivatives demonstrated significant antibacterial activity, suggesting that modifications in the structure could enhance efficacy against specific bacterial strains .

Comparative Analysis

To understand the biological activity better, a comparison with other known compounds in the same class can be insightful.

Compound Antitumor Activity (IC50 μM) Antimicrobial Activity
Compound X5.12 (A549)Effective against E. coli
Compound Y7.45 (HCC827)Effective against S. aureus
Target Compound 6.26 (HCC827)Moderate activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bioactivity and Mechanism

While direct bioactivity data for the target compound is unavailable, analogs like N-(2,3-dimethylphenyl)acetamide derivatives have been explored for anticancer activity. For instance, ferroptosis-inducing compounds (FINs) in oral squamous cell carcinoma (OSCC) show that substituents like bromine and sulfonyl groups enhance selectivity for cancer cells over normal tissues . The target compound’s 4-bromobenzenesulfonyl group may similarly improve therapeutic index by modulating redox pathways.

Crystallographic and Computational Insights

Crystal structures of related compounds refined via SHELXL () reveal that sulfonyl and acetamide groups contribute to planar molecular conformations, facilitating π-π stacking in protein binding pockets. For example, the sulfonyl group in the target compound may stabilize interactions with cysteine residues in enzymes like glutathione peroxidase 4 (GPX4), a key ferroptosis regulator .

Data Table: Comparative Analysis of Pyrimidinone Derivatives

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Bioactivity Notes Reference
Target Compound 5: 4-BrC6H4SO2; 2: SCH2CONH(2,3-Me2C6H3) N/A N/A Hypothesized GPX4 inhibition
2-[(4-Me-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-BrC6H4)acetamide 4: Me; 2: SCH2CONH(4-BrC6H4) 79 >259 No reported IC50
N-(2,6-Dimethylphenyl)sulfonamide derivatives () Varied sulfonamide/acetamide groups N/A N/A Antiviral/antibacterial

Research Findings and Therapeutic Potential

  • Ferroptosis Induction : The target compound’s bromine and sulfonyl groups align with FINs’ structural requirements for OSCC selectivity (). Its 2,3-dimethylphenyl group may reduce off-target effects by enhancing hydrophobicity, a trait critical for membrane penetration in cancer cells.
  • Synthetic Feasibility : High yields in analogs (e.g., 79% in ) suggest scalable synthesis, though the bromobenzenesulfonyl group may require optimized coupling conditions.
  • Structural Advantages : Compared to natural compounds (), the synthetic scaffold offers tunable substituents for improved stability and target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.